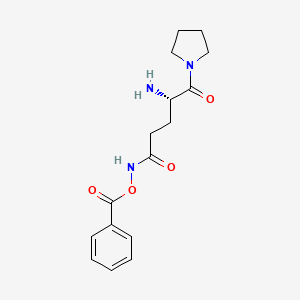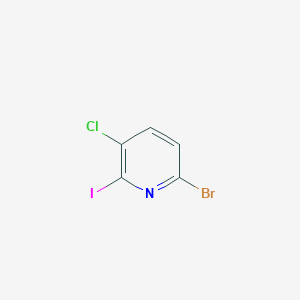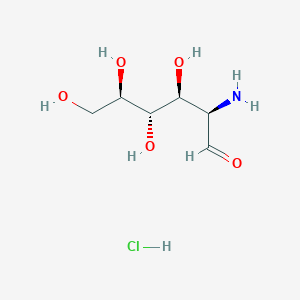
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a chiral amino sugar derivative. This compound is notable for its multiple hydroxyl groups and an amino group, making it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a protected form of glucose or a similar hexose sugar.
Protection and Functionalization: The hydroxyl groups are selectively protected using protecting groups such as acetals or silyl ethers. The amino group is introduced via reductive amination or other suitable methods.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the free amino sugar.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino sugar with hydrochloric acid.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology
Metabolic Studies: Serves as a probe in studying carbohydrate metabolism and enzyme activity.
Medicine
Drug Development: Potential use in the development of antiviral and antibacterial agents due to its structural similarity to naturally occurring sugars.
Industry
Biocatalysis: Employed in biocatalytic processes for the production of fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors that recognize sugar moieties. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, facilitating binding to active sites of enzymes or receptors. This can modulate enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glucosamine Hydrochloride: Similar in structure but lacks some hydroxyl groups.
N-Acetylglucosamine: Contains an acetyl group on the amino nitrogen.
Mannosamine Hydrochloride: Differs in the configuration of hydroxyl groups.
Uniqueness
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is unique due to its specific stereochemistry and the presence of both amino and multiple hydroxyl groups, making it a versatile building block in synthetic chemistry and a valuable tool in biochemical research.
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5-,6+;/m0./s1 |
InChI Key |
CBOJBBMQJBVCMW-SLTHYHMUSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)N)O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
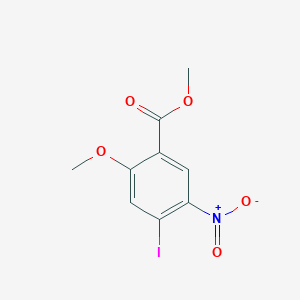

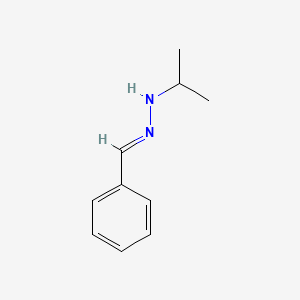

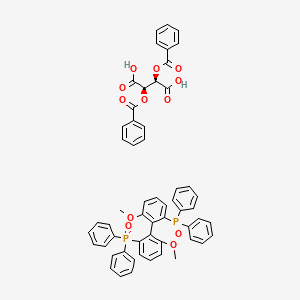

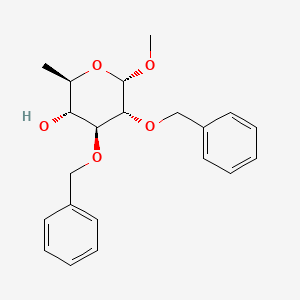
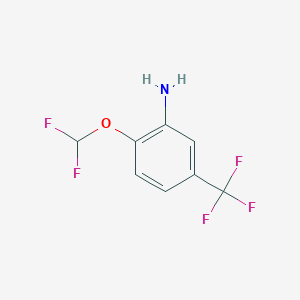
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)
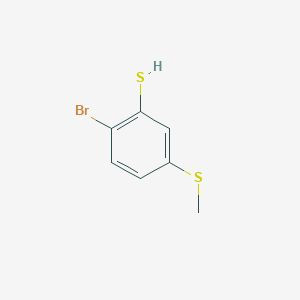
![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
